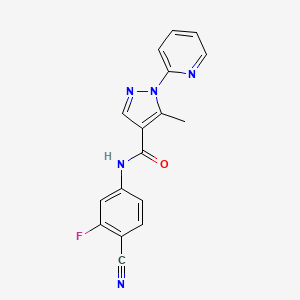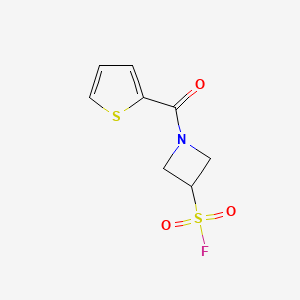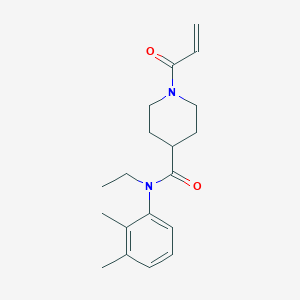
N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as CFM-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which plays a key role in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been studied for its effects on other biological processes. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and pain. This compound has also been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potency and specificity. It has been shown to be effective at low concentrations, and its effects are highly selective for certain enzymes and ion channels. However, one limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more effective methods for administering this compound in vivo, particularly for use in animal models of cancer. Another area of research is the investigation of this compound's effects on other biological processes, such as immune function and metabolism. Finally, there is a need for further studies to elucidate the mechanism of action of this compound, which could provide insights into new targets for drug development.
Synthesemethoden
The synthesis of N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 4-cyano-3-fluoroaniline with 2-acetyl-5-methylpyridine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride and triethylamine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-cyano-3-fluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-14(10-21-23(11)16-4-2-3-7-20-16)17(24)22-13-6-5-12(9-19)15(18)8-13/h2-8,10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNXFWOCLZAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)

![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)
![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
![N-(2-{4-[(4-chlorophenyl)sulfanyl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B7450432.png)
![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)
![1-(2-methylphenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450453.png)
![1-(2-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7450459.png)
![3-[5-[1-(2-methoxyethyl)indol-4-yl]-1,2,4-oxadiazol-3-yl]-3H-pyridin-2-one](/img/structure/B7450463.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-6-fluoroisoquinolin-1-one](/img/structure/B7450474.png)
